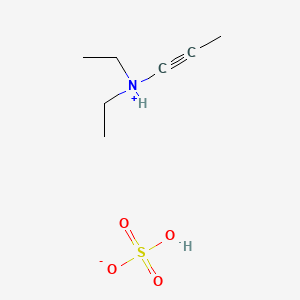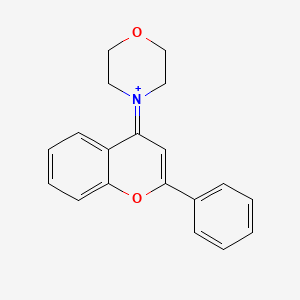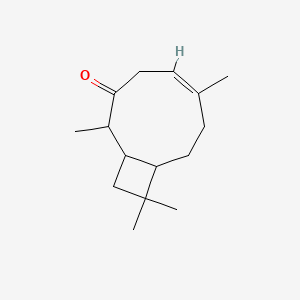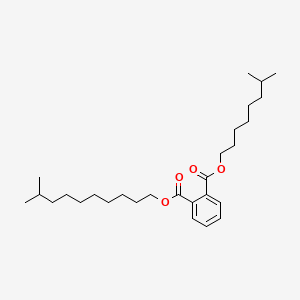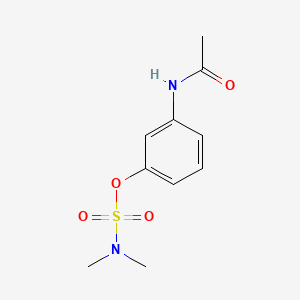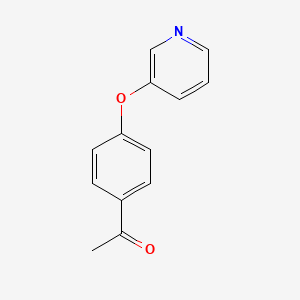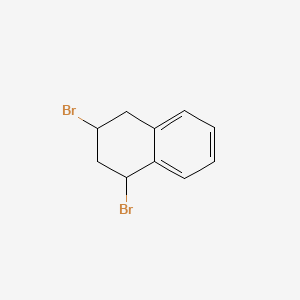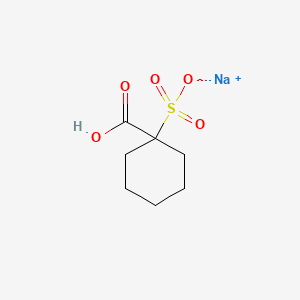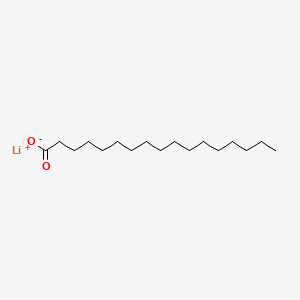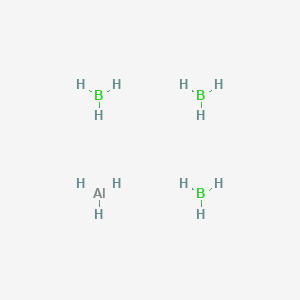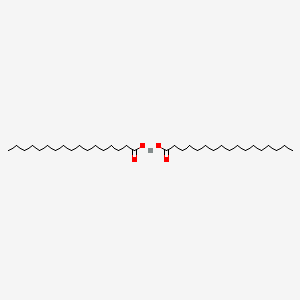
Neodymium(3+) acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium(3+) acrylate is a coordination compound formed by the interaction of neodymium ions (Nd^3+) with acrylate ligands. Neodymium is a rare-earth element known for its magnetic and catalytic properties, while acrylate is a derivative of acrylic acid, commonly used in polymer chemistry. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Neodymium(3+) acrylate can be synthesized through the reaction of neodymium salts, such as neodymium chloride (NdCl_3), with sodium acrylate (NaC_3H_3O_2) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where neodymium salts and acrylate ligands are mixed in controlled environments. The process may include steps such as purification, crystallization, and drying to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions: Neodymium(3+) acrylate can undergo various chemical reactions, including:
Coordination Reactions: Formation of complexes with other ligands.
Polymerization: Acting as a catalyst in the polymerization of acrylate monomers.
Substitution Reactions: Replacement of acrylate ligands with other anions or molecules.
Common Reagents and Conditions:
Oxidation and Reduction: this compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: Reagents such as phosphates, nitrates, or other carboxylates can be used to replace acrylate ligands.
Major Products Formed:
Polymeric Materials: When used as a catalyst, this compound can facilitate the formation of polyacrylate polymers.
Coordination Complexes: Various coordination complexes with different ligands can be synthesized.
科学研究应用
Neodymium(3+) acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the synthesis of polyacrylates and other polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of neodymium(3+) acrylate involves its ability to coordinate with various ligands and catalyze polymerization reactions. The neodymium ion acts as a central metal atom, forming coordination bonds with acrylate ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical processes. The molecular targets and pathways involved include the interaction with monomers and other reactive species, facilitating the formation of polymer chains.
相似化合物的比较
Neodymium(3+) Methacrylate: Similar in structure but with methacrylate ligands instead of acrylate.
Neodymium(3+) Carboxylates: Includes compounds like neodymium acetate and neodymium propionate.
Comparison: Neodymium(3+) acrylate is unique due to its specific coordination with acrylate ligands, which imparts distinct properties such as enhanced catalytic activity in polymerization reactions. Compared to neodymium(3+) methacrylate, it may offer different reactivity and stability profiles, making it suitable for specific applications in materials science and industrial processes.
属性
CAS 编号 |
36451-03-3 |
|---|---|
分子式 |
C9H9NdO6 |
分子量 |
357.41 g/mol |
IUPAC 名称 |
neodymium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Nd/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI 键 |
MHJIJZIBANOIDE-UHFFFAOYSA-K |
规范 SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Nd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


